10,11-Dihydroxycarbamazepine

Description

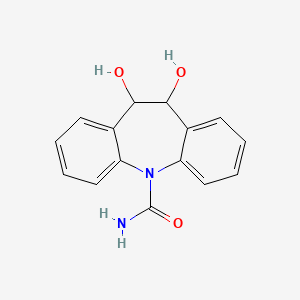

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGQOPPDPVELEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891504 | |

| Record name | 10,11-Dihydroxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35079-97-1 | |

| Record name | 10,11-Dihydroxycarbamazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35079-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamazepine-10,11-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035079971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Dihydroxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 10,11-Dihydroxycarbamazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 10,11-dihydroxycarbamazepine, a major and pharmacologically relevant metabolite of the widely used anticonvulsant drug carbamazepine (B1668303) and its prodrug, oxcarbazepine (B1677851). This document details a preparatively useful synthetic route from carbamazepine, outlines extensive characterization methodologies including spectroscopic and chromatographic techniques, and discusses its biological significance, particularly its interaction with voltage-gated sodium channels. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Logical workflows and metabolic pathways are illustrated using diagrams for enhanced clarity.

Introduction

This compound, also known as carbamazepine-10,11-diol, is a key metabolite in the biotransformation of carbamazepine.[1][2] The metabolic pathway proceeds via the formation of a carbamazepine-10,11-epoxide (B195693) intermediate, which is subsequently hydrolyzed by epoxide hydrolase to the diol.[3][4][5] As a significant downstream product of carbamazepine metabolism, this compound is of considerable interest in pharmacokinetic and toxicological studies, as it may contribute to both the therapeutic efficacy and the adverse effects of the parent drug.[1] Its interaction with biological targets, notably voltage-gated sodium channels, underscores its pharmacological relevance.[1][6] This guide presents a detailed methodology for the chemical synthesis and thorough characterization of this important metabolite.

Synthesis of this compound

The chemical synthesis of this compound is typically achieved through a two-step process starting from carbamazepine: epoxidation followed by hydrolysis of the resulting epoxide. This route allows for the preparation of the racemic trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Experimental Protocols

Step 1: Synthesis of Carbamazepine-10,11-epoxide

A widely referenced method for the epoxidation of carbamazepine involves the use of meta-chloroperoxybenzoic acid (m-CPBA).[7][8]

-

Materials: Carbamazepine, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, Diethyl ether.

-

Procedure:

-

Dissolve carbamazepine in dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise to the cooled carbamazepine solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and meta-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude carbamazepine-10,11-epoxide.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether) to obtain the pure epoxide.

-

Step 2: Synthesis of racemic trans-10,11-Dihydroxy-10,11-dihydrocarbamazepine

The hydrolysis of the epoxide to the diol can be achieved under acidic conditions.[2]

-

Materials: Carbamazepine-10,11-epoxide, Acetone, Water, Perchloric acid.

-

Procedure:

-

Dissolve carbamazepine-10,11-epoxide in a mixture of acetone and water.

-

Add a catalytic amount of perchloric acid to the solution.

-

Stir the reaction mixture at room temperature. Monitor the disappearance of the epoxide by TLC.

-

Once the reaction is complete, neutralize the solution with a suitable base (e.g., dilute sodium bicarbonate solution).

-

Remove the acetone under reduced pressure.

-

The resulting aqueous solution will contain the precipitated product.

-

Collect the solid by filtration, wash with water, and dry to yield racemic trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.

-

Further purification can be achieved by recrystallization.

-

Quantitative Data

| Parameter | Value | Reference(s) |

| Epoxidation Yield | ~60% | [7] |

| Hydrolysis Yield | Not explicitly stated | [2] |

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. This involves a combination of spectroscopic and chromatographic techniques.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Experimental Protocol (¹H and ¹³C NMR):

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, employ proton decoupling and a sufficient number of scans.

-

Process the spectra using appropriate software and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.

-

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Experimental Protocol (LC-MS/MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Perform liquid chromatography using a C18 column. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water with a small amount of formic acid.[9]

-

Introduce the eluent into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Acquire full scan mass spectra to determine the protonated molecular ion [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.

-

-

Quantitative Data (LC-MS/MS Fragmentation):

Precursor Ion (m/z) Product Ions (m/z) Reference(s) 271.1 ([M+H]⁺) 253.1, 210.1, 180.1 [10]

Chromatographic Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the synthesized compound and for separating its isomers.

-

Experimental Protocol (Purity Analysis and Isomer Separation):

-

Prepare a standard solution of the synthesized this compound in the mobile phase or a suitable solvent.

-

Use a reversed-phase C18 column for analysis.[9]

-

A mobile phase consisting of a mixture of water, methanol, and acetonitrile is commonly employed. For example, a composition of water-methanol-acetonitrile-triethylamine (68.7:25:6:0.3, v/v/v/v) at a pH of 6.5 has been reported.[11]

-

Set the flow rate to 1.0 mL/min and the column temperature as required.

-

Detect the analyte using a UV detector at a wavelength of approximately 237 nm.[11]

-

For chiral separation of the trans isomers, a polysaccharide-based stationary phase with a mobile phase of n-hexane-ethanol (75:25, v/v) can be used.[1]

-

-

Quantitative Data (HPLC):

Parameter Value Reference(s) Column Reversed-phase C18 [9][11] Mobile Phase Water-methanol-acetonitrile-triethylamine (68.7:25:6:0.3, v/v/v/v), pH 6.5 [11] Flow Rate 1.0 mL/min [11] Detection UV at 237 nm [11] Chiral Separation Column Polysaccharide stationary phase [1] Chiral Mobile Phase n-hexane-ethanol (75:25, v/v) [1]

Biological Activity and Signaling Pathway

This compound, as a metabolite of carbamazepine, is known to interact with voltage-gated sodium channels, which are the primary therapeutic targets of the parent drug.[1] Carbamazepine modulates these channels in a use- and voltage-dependent manner, showing a higher affinity for the inactivated state of the channel.[12] This action stabilizes the neuronal membrane and limits repetitive firing of action potentials, which is the basis of its anticonvulsant effect. It is presumed that this compound contributes to this overall pharmacological effect.

Proposed Mechanism of Action on Voltage-Gated Sodium Channels

The following diagram illustrates the proposed interaction of carbamazepine and its metabolites with voltage-gated sodium channels.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic route offers a practical method for obtaining this important metabolite for research purposes. The comprehensive characterization protocols, including NMR, mass spectrometry, and HPLC, ensure the unambiguous identification and purity assessment of the synthesized compound. Understanding the synthesis and properties of this compound is crucial for elucidating the complete pharmacological and toxicological profile of carbamazepine and for the development of new antiepileptic drugs. Further research is warranted to fully delineate its specific contributions to the clinical effects of its parent compounds and to explore its own potential therapeutic applications.

References

- 1. Chiral separation of 10,11-dihydro-10, 11-trans-dihydroxycarbamazepine, a metabolite of carbamazepine with two asymmetric carbons, in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H14N2O3 | CID 83852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Prediction of drug-drug interactions with carbamazepine-10,11-epoxide using a new in vitro assay for epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2000001416A1 - Pharmaceutical compositions containing low-melting waxes - Google Patents [patents.google.com]

- 8. WO2006075925A2 - Method for preparation of 10,11-dihydro-10-hydroxy-5h-dibenz/b,f/azepine-5-carboxamide - Google Patents [patents.google.com]

- 9. First HPLC-UV method for rapid and simultaneous quantification of phenobarbital, primidone, phenytoin, carbamazepine, carbamazepine-10,11-epoxide, 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine, lamotrigine, oxcarbazepine and licarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. trans-10,11-Dihydroxy-10,11-dihydrocarbamazepine | C15H14N2O3 | CID 114725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (10R,11R)-10,11-Dihydro-10,11-dihydroxy-5H-dibenz(b,f)azepine-5-carboxamide | C15H14N2O3 | CID 13726064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 10,11-Dihydroxycarbamazepine: A Review of Available Data and Analysis of the Closely Related 10,11-Dihydrocarbamazepine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 10,11-Dihydroxycarbamazepine, a significant metabolite of the widely used anticonvulsant drug carbamazepine (B1668303). A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available, detailed crystal structure data for either the cis or trans isomers of this compound. Despite its importance in understanding the metabolic pathway and potential biological activity of carbamazepine, the crystallographic parameters, such as unit cell dimensions, space group, and atomic coordinates, have not been reported in peer-reviewed literature or deposited in the Cambridge Crystallographic Data Centre (CCDC).

In light of this data gap, this guide provides a detailed analysis of the crystal structure of the closely related precursor, 10,11-Dihydrocarbamazepine . This compound has been extensively studied and exists in multiple polymorphic forms. Understanding the crystallography of this parent molecule offers valuable insights into the potential solid-state properties of its dihydroxylated metabolite. This paper will summarize the known crystallographic data for the polymorphs of 10,11-Dihydrocarbamazepine, detail the experimental protocols used for their characterization, and present visualizations of relevant molecular and experimental workflows.

Introduction to this compound

This compound, also known as carbamazepine-10,11-diol, is a major metabolite of carbamazepine, formed via the epoxidation of the central double bond to carbamazepine-10,11-epoxide, followed by enzymatic hydrolysis.[1][2] It exists as two diastereomers: cis-10,11-dihydroxy-10,11-dihydrocarbamazepine (B116473) and trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.[3] The stereochemistry of the diol metabolite can influence its pharmacological and toxicological profile. A thorough understanding of the three-dimensional structure of these metabolites is crucial for structure-activity relationship (SAR) studies and in silico modeling.

Despite its significance, a comprehensive search for the crystal structure of this compound has yielded no specific results. Therefore, this guide will now focus on the crystal structure of its immediate precursor, 10,11-Dihydrocarbamazepine, for which extensive data is available.

Crystal Structure Analysis of 10,11-Dihydrocarbamazepine Polymorphs

10,11-Dihydrocarbamazepine (DHC) is known to crystallize in at least three polymorphic forms: a monoclinic form (Form I), an orthorhombic form (Form II), and a triclinic form (Form III).[4] These polymorphs exhibit different packing arrangements and intermolecular interactions, which can influence their physical properties, such as solubility and stability.

Quantitative Crystallographic Data

The crystallographic data for the three known polymorphs of 10,11-Dihydrocarbamazepine are summarized in the table below for easy comparison.

| Parameter | Form I (Monoclinic) | Form II (Orthorhombic) | Form III (Triclinic) |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P2₁/c | Pbca | P-1 |

| a (Å) | 5.505(1) | 9.0592(4) | 9.158(2) |

| b (Å) | 9.158(2) | 10.3156(5) | 10.3156(5) |

| c (Å) | 24.266(7) | 25.0534(12) | 25.0534(12) |

| α (°) | 90 | 90 | 90 |

| β (°) | 95.95(2) | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1216.5(5) | 2343.3(2) | Not Reported |

| Z | 4 | 8 | 4 (Z' = 2) |

| Temperature (K) | 294 | 120 | Not Reported |

| Reference | Bandoli et al., 1992[4] | Harrison et al., 2006[4] | Leech et al., 2007[4] |

Table 1: Crystallographic Data for the Polymorphs of 10,11-Dihydrocarbamazepine.[4]

Molecular Conformation and Intermolecular Interactions

In all known polymorphs, the 10,11-Dihydrocarbamazepine molecule adopts a "butterfly" shape, with the seven-membered azepine ring in a bent conformation. The primary intermolecular interactions governing the crystal packing are N-H···O hydrogen bonds, forming a catemeric motif.[4] Additionally, N-H···π interactions contribute to the stability of the crystal lattice. The differences between the polymorphs arise from variations in the van der Waals interactions between the layers of these hydrogen-bonded chains.[4]

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural analysis of 10,11-Dihydrocarbamazepine polymorphs as described in the literature.

Synthesis of 10,11-Dihydrocarbamazepine

Commercial 10,11-Dihydrocarbamazepine is typically used as the starting material for crystallization studies. It can be purchased from various chemical suppliers. For laboratory-scale synthesis, it can be prepared by the reduction of carbamazepine.

Crystallization of Polymorphs

The different polymorphs of 10,11-Dihydrocarbamazepine can be obtained through controlled crystallization from solution. A common method involves:

-

Dissolution: Dissolving 10,11-Dihydrocarbamazepine in a suitable solvent, such as methanol.

-

Slow Evaporation: Allowing the solvent to evaporate slowly at room temperature.[4]

This process can yield single crystals of Form I (blocks), Form II (hexagonal plates), and Form III (needles).[4] The formation of a specific polymorph can be influenced by factors such as the solvent, temperature, and rate of evaporation.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the primary technique used to determine the crystal structure of the polymorphs of 10,11-Dihydrocarbamazepine. The general workflow for this analysis is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector as the crystal is rotated. Data is typically collected at a controlled temperature (e.g., 120 K or 294 K).[4]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[4]

The workflow for single-crystal X-ray diffraction is illustrated in the diagram below.

References

- 1. Relationships between carbamazepine-diol, carbamazepine-epoxide, and carbamazepine total and free steady-state concentrations in epileptic patients: the influence of age, sex, and comedication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine - CAS - 58955-94-5 | Axios Research [axios-research.com]

In Vitro Metabolism of Carbamazepine to 10,11-Dihydroxycarbamazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of carbamazepine (B1668303) to its dihydroxy metabolite, 10,11-dihydroxycarbamazepine. The document outlines the key enzymatic steps, provides detailed experimental protocols for their in vitro investigation, and presents relevant quantitative data. This guide is intended to serve as a comprehensive resource for professionals involved in drug metabolism research and development.

Introduction

Carbamazepine, a widely prescribed anticonvulsant and mood stabilizer, undergoes extensive metabolism in the liver. A key metabolic pathway involves a two-step enzymatic conversion to this compound. This process is initiated by the epoxidation of the parent drug to carbamazepine-10,11-epoxide (B195693) (CBZ-E), a stable and pharmacologically active metabolite. Subsequently, CBZ-E is hydrolyzed to the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine (trans-CBZ-diol), the primary urinary metabolite.[1][2] Understanding the in vitro kinetics and mechanisms of this pathway is crucial for predicting drug-drug interactions, assessing metabolic stability, and characterizing the overall disposition of carbamazepine.

Metabolic Pathway

The conversion of carbamazepine to this compound proceeds via a two-step enzymatic cascade primarily occurring in the liver.

Step 1: Epoxidation of Carbamazepine

The initial and rate-limiting step is the epoxidation of carbamazepine at the 10,11-double bond of the dibenzazepine (B1670418) ring to form carbamazepine-10,11-epoxide (CBZ-E). This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP3A4 , with a minor contribution from CYP2C8 .[3]

Step 2: Hydrolysis of Carbamazepine-10,11-Epoxide

The resulting epoxide, CBZ-E, is then hydrolyzed by microsomal epoxide hydrolase 1 (EPHX1) to form the trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.[1][2] This detoxification step is crucial as CBZ-E has been associated with neurotoxic effects.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymatic reactions in the in vitro metabolism of carbamazepine to this compound.

Table 1: Kinetic Parameters for Carbamazepine Epoxidation by CYP3A4

| Enzyme Source | Substrate | Vmax | Km | Reference |

| cDNA-expressed human CYP3A4 | Carbamazepine | 1730 pmol/min/nmol P450 | 442 µM | [3] |

| Human liver microsomes (wild-type CYP3A51/1) | Carbamazepine | 793-1590 pmol/min/mg protein | S50: 263-327 µM (Hill kinetics) | [4] |

Table 2: Kinetic Parameters for Epoxide Hydrolase

| Enzyme Source | Substrate | Vmax | Km | Intrinsic Clearance | Reference |

| Human Lymphocyte Microsomes | 3H-cis-stilbene oxide | 3.0-23.2 pmol diol formed/min/mg protein | 6.1-89.9 µM | 0.147-0.493 µL/min/mg protein | [5] |

Experimental Protocols

This section provides detailed methodologies for conducting in vitro experiments to study the two-step metabolic conversion of carbamazepine to this compound.

Protocol 1: In Vitro Epoxidation of Carbamazepine using Human Liver Microsomes

Objective: To determine the rate of formation of carbamazepine-10,11-epoxide from carbamazepine using human liver microsomes.

Materials:

-

Carbamazepine

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Methanol (B129727) (MeOH)

-

Internal standard (e.g., 10,11-dihydrocarbamazepine)

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes, and carbamazepine at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of carbamazepine-10,11-epoxide.

Protocol 2: In Vitro Hydrolysis of Carbamazepine-10,11-Epoxide using Human Liver Microsomes

Objective: To determine the rate of formation of this compound from carbamazepine-10,11-epoxide using human liver microsomes.

Materials:

-

Carbamazepine-10,11-epoxide

-

Pooled human liver microsomes (HLMs)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Internal standard (e.g., a structurally similar compound not present in the incubation)

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing Tris-HCl buffer, human liver microsomes, and carbamazepine-10,11-epoxide at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate Reaction: The reaction is initiated by the addition of the substrate (carbamazepine-10,11-epoxide) as EPHX1 does not require a cofactor.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of this compound.

LC-MS/MS Analytical Method

A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of carbamazepine, carbamazepine-10,11-epoxide, and this compound.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient Elution: A suitable gradient to separate the parent drug and its metabolites.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Carbamazepine: m/z 237.1 → 194.1

-

Carbamazepine-10,11-epoxide: m/z 253.1 → 180.1

-

This compound: m/z 271.1 → 253.1

-

Internal Standard: Dependent on the chosen standard.

-

Experimental and Logical Workflow

The following diagram illustrates the general workflow for an in vitro study of carbamazepine metabolism.

Conclusion

This technical guide has provided a detailed overview of the in vitro metabolism of carbamazepine to this compound. The key enzymes, CYP3A4 and EPHX1, have been identified, and their roles in the sequential epoxidation and hydrolysis reactions have been described. The provided experimental protocols and analytical methods offer a practical framework for researchers to investigate this metabolic pathway. The quantitative data, while highlighting a need for further research into the specific kinetics of EPHX1 with its endogenous substrate, provides a valuable baseline for in vitro studies. A thorough understanding of this metabolic pathway is essential for the continued safe and effective use of carbamazepine in clinical practice.

References

- 1. Metabolism of carbamazepine and its epoxide metabolite in human and rat liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbamazepine 10,11-epoxidation in human liver microsomes: influence of the CYP3A5*3 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic parameters of lymphocyte microsomal epoxide hydrolase in carbamazepine hypersensitive patients. Assessment by radiometric HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 10,11-Dihydroxycarbamazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydroxycarbamazepine, also known as (±)-10,11-dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide or the "diol" metabolite, is a significant downstream product of the metabolism of the first-generation antiepileptic drug carbamazepine (B1668303) and its keto-analogue, oxcarbazepine (B1677851). While its precursors are potent, clinically utilized anticonvulsants, this compound is generally considered to be pharmacologically inactive. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its metabolic generation, physicochemical properties, and the analytical methodologies employed for its characterization. The content is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Physicochemical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for its study. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O₃ | [1][2][3] |

| Molecular Weight | 270.28 g/mol | [1][2] |

| CAS Number | 35079-97-1 | [3] |

| Synonyms | CBZ-diol, Dihydroxycarbazepine | [3] |

Metabolic Pathways and Pharmacokinetics

This compound is not administered directly as a therapeutic agent; therefore, its pharmacokinetic profile is described in the context of its formation from parent compounds, primarily carbamazepine and oxcarbazepine.

Formation from Carbamazepine

The primary metabolic pathway of carbamazepine involves its oxidation by cytochrome P450 enzymes, particularly CYP3A4, to form the active metabolite carbamazepine-10,11-epoxide. This epoxide is then hydrolyzed by microsomal epoxide hydrolase to yield this compound. This diol metabolite is a major end-product found in urine.

Metabolic conversion of Carbamazepine.

Formation from Oxcarbazepine

Oxcarbazepine is a prodrug that is rapidly and extensively metabolized by cytosolic reductases to its pharmacologically active metabolite, 10-hydroxycarbamazepine (licarbazepine). A minor metabolic pathway for oxcarbazepine involves its oxidation to this compound.

Metabolic pathways of Oxcarbazepine.

Pharmacodynamics and Biological Activity

Current scientific literature consistently indicates that this compound is a pharmacologically inactive metabolite. Studies investigating the anticonvulsant activity of carbamazepine and its derivatives have shown that while the 10,11-epoxide metabolite is active, the 10,11-diol does not contribute to the therapeutic effects. No significant binding affinity or functional activity at key neuronal targets, such as voltage-gated sodium channels, has been reported for this compound. Its primary role in the pharmacological profile of its parent drugs is that of a detoxification product destined for excretion.

Experimental Protocols

The analysis of this compound is crucial for pharmacokinetic and metabolic studies of carbamazepine and oxcarbazepine. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the principal analytical techniques employed.

Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for the simultaneous quantification of carbamazepine and its metabolites, including this compound, in biological matrices involves reversed-phase HPLC with UV detection.

Sample Preparation:

-

Protein Precipitation: Plasma or serum samples are typically deproteinized by adding a solvent such as methanol (B129727) or acetonitrile.

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant containing the analytes is collected for analysis.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol) is used for isocratic or gradient elution.

-

Detection: UV detection is typically set at a wavelength where the analytes exhibit significant absorbance, often around 210-230 nm.[4]

-

Quantification: Analyte concentrations are determined by comparing their peak areas to those of a calibration curve prepared with known concentrations of a reference standard.

HPLC quantification workflow.

Identification and Quantification by Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the analysis of this compound.

Ionization: Electrospray ionization (ESI) is a commonly used technique for generating ions of the analytes.

Mass Analysis:

-

Full Scan MS: Provides the molecular weight of the compound.

-

Tandem MS (MS/MS): Involves the selection of the parent ion of this compound, its fragmentation, and the analysis of the resulting product ions. This provides structural information and enhances selectivity. The fragmentation of the protonated molecule of this compound often involves the loss of a water molecule.[5]

Conclusion

This compound is a major, yet pharmacologically inactive, metabolite of the widely used antiepileptic drugs carbamazepine and oxcarbazepine. Its significance lies in its role as a key component of the metabolic pathways of these drugs. A thorough understanding of its formation and clearance is essential for comprehensive pharmacokinetic modeling and drug-drug interaction studies of its parent compounds. The analytical methods outlined in this guide provide the foundation for the accurate detection and quantification of this important metabolite in various biological matrices, aiding in both preclinical and clinical research. While devoid of direct therapeutic activity, the study of this compound remains a critical aspect of understanding the overall disposition and metabolic fate of its parent drugs.

References

- 1. This compound | C15H14N2O3 | CID 83852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-10,11-Dihydroxy-10,11-dihydrocarbamazepine | C15H14N2O3 | CID 114725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. employees.csbsju.edu [employees.csbsju.edu]

Unraveling the Inactivity: A Technical Guide to the Mechanism of Action Research of 10,11-Dihydroxycarbamazepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydroxycarbamazepine, also known as carbamazepine-10,11-diol, is a major metabolite of the widely used anticonvulsant drugs carbamazepine (B1668303) and oxcarbazepine. While the parent compounds and the intermediate metabolite, carbamazepine-10,11-epoxide, have well-established mechanisms of action centered on the modulation of voltage-gated sodium channels, the pharmacological activity of this compound has been a subject of investigation to fully understand the therapeutic and toxicological profile of its parent drugs. This technical guide provides an in-depth analysis of the research into the mechanism of action of this compound, summarizing key experimental findings and methodologies. The evidence strongly suggests that this metabolite is largely pharmacologically inactive, representing a key step in the detoxification and elimination pathway of carbamazepine and oxcarbazepine.

Metabolic Pathway and Formation

This compound is not administered directly as a therapeutic agent but is formed endogenously. The primary route of its formation is through the enzymatic hydrolysis of carbamazepine-10,11-epoxide, a pharmacologically active metabolite of carbamazepine. This conversion is catalyzed by the enzyme epoxide hydrolase.

The Core of Analysis: A Technical Guide to the 10,11-Dihydroxycarbamazepine Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 10,11-Dihydroxycarbamazepine reference standard, a critical tool in pharmaceutical research and development. This document details its physicochemical properties, metabolic pathways, and analytical methodologies for its quantification, offering a valuable resource for scientists engaged in the study of antiepileptic drugs.

Physicochemical Properties

This compound, also known as 10,11-dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide or the trans-diol metabolite of carbamazepine (B1668303), is the final inactive metabolite in the primary metabolic pathway of Carbamazepine and its analogue, Oxcarbazepine. As a reference standard, its purity and well-defined properties are paramount for accurate analytical measurements.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O₃ | PubChem |

| Molecular Weight | 270.28 g/mol | PubChem |

| CAS Number | 35079-97-1 | Cayman Chemical[1] |

| Appearance | White to Off-White Solid | Pharmaffiliates |

| Solubility | Soluble in DMSO and Methanol | Cayman Chemical[1] |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

| Purity | ≥95% (mixture of diastereomers) | Cayman Chemical[1] |

Metabolic Pathway of Carbamazepine

The biotransformation of Carbamazepine to this compound is a multi-step enzymatic process primarily occurring in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.

The initial and major metabolic step is the epoxidation of Carbamazepine to Carbamazepine-10,11-epoxide. This reaction is principally catalyzed by the cytochrome P450 enzymes CYP3A4 and to a lesser extent, CYP2C8. The resulting epoxide is an active metabolite. Subsequently, the enzyme epoxide hydrolase facilitates the hydrolysis of the epoxide ring, leading to the formation of the inactive this compound.

Synthesis of the Reference Standard

Experimental Protocols for Quantification

The accurate quantification of this compound in biological matrices is essential for therapeutic drug monitoring and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

HPLC-UV Method for Plasma Samples

This method provides a robust and cost-effective approach for the routine analysis of this compound.

Sample Preparation:

-

To 200 µL of plasma, add 400 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Column Temperature | 30°C |

Quantitative Data:

| Parameter | Value |

| Linearity Range | 0.5 - 50 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 7% |

| Accuracy (%) | 95 - 105% |

digraph "HPLC-UV Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "cluster_prep" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plasma [label="Plasma Sample"]; Precipitation [label="Protein Precipitation\n(Acetonitrile)"]; Centrifugation [label="Centrifugation"]; Evaporation [label="Evaporation"]; Reconstitution [label="Reconstitution"]; }

subgraph "cluster_analysis" { label = "HPLC-UV Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="Injection"]; Separation [label="Chromatographic Separation\n(C18 Column)"]; Detection [label="UV Detection (210 nm)"]; Quantification [label="Quantification"]; }

Plasma -> Precipitation; Precipitation -> Centrifugation; Centrifugation -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Quantification; }

LC-MS/MS Method for Plasma Samples

For higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice.

Sample Preparation:

-

To 100 µL of plasma, add an internal standard solution.

-

Perform protein precipitation with 300 µL of methanol.

-

Vortex and centrifuge as described for the HPLC-UV method.

-

Dilute the supernatant with water before injection.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions:

| Parameter | Condition |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A time-programmed gradient from 5% to 95% B |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Precursor Ion (m/z) -> Product Ion (m/z) |

Quantitative Data:

| Parameter | Value |

| Linearity Range | 10 - 5000 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 4% |

| Inter-day Precision (%CV) | < 6% |

| Accuracy (%) | 97 - 103% |

digraph "LC-MS_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "cluster_prep_ms" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plasma_MS [label="Plasma Sample + Internal Standard"]; Precipitation_MS [label="Protein Precipitation\n(Methanol)"]; Centrifugation_MS [label="Centrifugation"]; Dilution_MS [label="Supernatant Dilution"]; }

subgraph "cluster_analysis_ms" { label = "LC-MS/MS Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection_MS [label="Injection"]; Separation_MS [label="LC Separation"]; Ionization_MS [label="ESI+"]; Detection_MS [label="Mass Spectrometry (MRM)"]; Quantification_MS [label="Quantification"]; }

Plasma_MS -> Precipitation_MS; Precipitation_MS -> Centrifugation_MS; Centrifugation_MS -> Dilution_MS; Dilution_MS -> Injection_MS; Injection_MS -> Separation_MS; Separation_MS -> Ionization_MS; Ionization_MS -> Detection_MS; Detection_MS -> Quantification_MS; }

Logical Relationship of Carbamazepine and its Metabolites

The structural and metabolic relationships between Carbamazepine, Oxcarbazepine, and this compound are important for understanding their pharmacological profiles and potential for analytical cross-reactivity. Oxcarbazepine is a keto-analogue of Carbamazepine, and both are precursors to this compound.

References

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 10,11-Dihydroxycarbamazepine in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a reliable and sensitive high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantitative analysis of 10,11-Dihydroxycarbamazepine (DHC), a major metabolite of carbamazepine (B1668303) and oxcarbazepine (B1677851), in human plasma. The described protocol, involving a straightforward sample preparation and an isocratic elution on a C18 reversed-phase column, is suitable for therapeutic drug monitoring and pharmacokinetic studies. This method has been developed and validated based on established procedures, demonstrating good linearity, precision, and accuracy.

Introduction

This compound is a significant active metabolite of the widely used antiepileptic drugs carbamazepine and oxcarbazepine. Monitoring its concentration in plasma is crucial for optimizing therapeutic efficacy and minimizing toxicity in patients. This document provides a detailed protocol for the quantification of DHC using HPLC-UV, a technique readily available in most analytical laboratories. The method is designed to be both robust and efficient, making it suitable for routine analysis.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., 10,11-Dihydrocarbamazepine

-

HPLC-grade acetonitrile

-

HPLC-grade methanol (B129727)

-

HPLC-grade water

-

Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (C18) or protein precipitation reagents (e.g., methanol, acetonitrile)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 500 µL of plasma, add the internal standard and vortex. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

HPLC Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic separation is achieved on a reversed-phase C18 column.

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Water:Methanol:Acetonitrile (68.7:25:6, v/v/v), pH adjusted to 6.5 with triethylamine[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or 35 °C |

| Detection Wavelength | 237 nm[1] |

| Run Time | Approximately 15 minutes[1] |

Data Presentation

The following tables summarize the quantitative data from various validated HPLC methods for the determination of this compound and related compounds.

Table 1: Chromatographic and Detection Parameters

| Compound | Retention Time (min) | Detection Wavelength (nm) |

| This compound | Varies (dependent on exact method) | 210 - 254 |

| Carbamazepine | Varies | 210 - 285 |

| Oxcarbazepine | Varies | 215 - 254 |

| 10,11-Epoxycarbamazepine | Varies | 210 - 254 |

Table 2: Method Validation Summary

| Parameter | This compound | Reference |

| Linearity Range (µg/mL) | 0.25 - 10 | [1] |

| Limit of Quantification (LOQ) (µg/mL) | 0.25 | [1] |

| Intra-day Precision (%RSD) | < 12.15 | [1] |

| Inter-day Precision (%RSD) | < 12.15 | [1] |

| Accuracy (% Recovery) | 78.49 - 101.04 | [1] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound.

Signaling Pathways

This application note focuses on an analytical method and does not describe a biological signaling pathway. Therefore, a signaling pathway diagram is not applicable.

References

Application Note: Quantitative Analysis of 10,11-Dihydroxycarbamazepine in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of 10,11-Dihydroxycarbamazepine, a major metabolite of the antiepileptic drug carbamazepine (B1668303), in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high selectivity and sensitivity, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The described workflow, from sample preparation to data acquisition, is designed for high-throughput analysis while maintaining excellent accuracy and precision.

Introduction

This compound is a significant metabolite of carbamazepine, an anticonvulsant medication widely used in the treatment of epilepsy and neuropathic pain. Monitoring the levels of carbamazepine and its metabolites is crucial for optimizing therapeutic outcomes and minimizing toxicity. This document provides a detailed protocol for the reliable quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its specificity and sensitivity in complex biological matrices.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in plasma is depicted below.

Materials and Reagents

-

This compound reference standard

-

This compound-d4 (or other suitable internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for spiking into plasma for the calibration curve.

-

Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., this compound-d4) at a suitable concentration in the 50:50 acetonitrile/water mixture.

-

Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Plasma Sample Preparation

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm) |

| Mobile Phase A | 10 mM Ammonium acetate with 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile/Methanol (2:3, v/v) |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 5-20 µL |

| Column Temperature | 40°C |

| Gradient | Start with 45% B, hold for 6 min, increase to 100% B in 1 min, hold for 2 min, then return to 45% B in 2 min. |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 271.1 | 253.1 | 15 |

| This compound | 271.1 | 180.1 | 25 |

| Internal Standard (e.g., -d4) | 275.1 | 257.1 | 15 |

Note: The protonated molecule of this compound can generate an ion at m/z 253 through the loss of H₂O.[1] This ion can further fragment to produce ions at m/z 210 and 180.[1][2]

Signaling Pathway and Fragmentation

The fragmentation of the protonated this compound molecule in the mass spectrometer follows a specific pathway, which is crucial for its selective detection.

Method Validation Data

The method was validated according to established bioanalytical method validation guidelines.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1.0 - 50.0 µg/mL |

| Correlation Coefficient (r) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1.0 | < 15 | < 15 | 85-115 |

| Low QC | 3.0 | < 10 | < 10 | 90-110 |

| Mid QC | 15.0 | < 10 | < 10 | 90-110 |

| High QC | 40.0 | < 10 | < 10 | 90-110 |

Note: Representative precision and accuracy data are presented. Actual values may vary between laboratories and instruments.

Table 3: Recovery and Matrix Effect

| Parameter | Value |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal ion suppression or enhancement observed |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The method demonstrates excellent linearity, precision, and accuracy, ensuring high-quality data for pharmacokinetic and therapeutic drug monitoring studies.

References

Application Note 1: Rapid UPLC-UV Method for the Quantification of Carbamazepine and its Active Metabolite, Carbamazepine-10,11-epoxide, in Human Plasma

References

- 1. Quantification of carbamazepine and its 10,11-epoxide metabolite in rat plasma by UPLC-UV and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. researchgate.net [researchgate.net]

- 4. UHPLC-MS/MS method for simultaneous determination of carbamazepine and its seven major metabolites in serum of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of 10,11-Dihydroxycarbamazepine from Human Urine

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of 10,11-Dihydroxycarbamazepine, a major metabolite of the antiepileptic drug carbamazepine (B1668303), from human urine samples. The described method utilizes hydrophilic-lipophilic balanced (HLB) SPE cartridges to achieve high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this metabolite in clinical and research settings.

Introduction

Carbamazepine is a widely prescribed medication for the treatment of epilepsy and neuropathic pain. Its metabolite, this compound, is a significant indicator of the parent drug's metabolism and overall patient exposure. Accurate measurement of this metabolite in urine is crucial for therapeutic drug monitoring and pharmacokinetic studies. Solid-phase extraction is a preferred sample preparation technique due to its high selectivity, reproducibility, and ability to remove interfering matrix components.[1] This note provides a detailed methodology for the efficient extraction of this compound from complex urine matrices.

Experimental Protocol

A quantitative method has been described for the solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous analysis of carbamazepine and its five metabolites, including 10,11-dihydro-10,11-dihydroxycarbamazepine. An SPE procedure is employed to concentrate the target compounds from aqueous samples.

Materials:

-

SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) cartridges

-

Reagents:

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized Water

-

Formic Acid

-

Ammonium Acetate

-

-

Equipment:

-

SPE Vacuum Manifold

-

Centrifuge

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sample Pre-treatment:

-

Collect urine samples and store them at -80°C if not analyzed immediately.[1]

-

Thaw urine samples at room temperature.

-

Centrifuge the urine sample to remove any particulate matter.

-

Adjust the pH of the supernatant to approximately 7.5.[1]

Solid-Phase Extraction Procedure:

-

Conditioning: Condition the HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Ensure the cartridge does not dry out before sample loading.

-

Loading: Load 1-5 mL of the pre-treated urine sample onto the conditioned SPE cartridge at a slow, dropwise flow rate.

-

Washing: Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences. Follow with a wash using 3 mL of a 5% methanol in water solution to remove more polar, interfering compounds.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

-

Elution: Elute the retained this compound with 2 x 1.5 mL of a methanol/acetonitrile (50:50, v/v) solution into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes the recovery data for this compound from various aqueous matrices using an HLB SPE cartridge, demonstrating the efficiency of the extraction method.

| Analyte | Matrix | Recovery (%) |

| This compound | Surface Water | 95.7 - 102.9 |

| This compound | STP Effluent | 90.6 - 103.5 |

| This compound | STP Influent | 83.6 - 102.2 |

STP: Sewage Treatment Plant

Mandatory Visualization

Caption: Workflow for the solid-phase extraction of this compound from urine.

Conclusion

The described solid-phase extraction protocol provides an effective and reproducible method for the isolation of this compound from human urine. The use of HLB cartridges ensures high recovery rates and the removal of endogenous interferences, yielding a clean extract suitable for sensitive and accurate quantification by LC-MS/MS. This application note serves as a valuable resource for researchers in the fields of clinical chemistry, pharmacology, and drug metabolism.

References

Application Note: Chiral Separation of 10,11-Dihydroxycarbamazepine Enantiomers by HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 10,11-Dihydroxycarbamazepine, a primary metabolite of the anticonvulsant drug carbamazepine (B1668303). The stereoisomers of this metabolite can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug metabolism and pharmacokinetic studies. This document provides comprehensive experimental protocols, including sample preparation, chromatographic conditions, and data analysis, to achieve baseline resolution of the (S,S)- and (R,R)-enantiomers. The method utilizes a polysaccharide-based chiral stationary phase, which has demonstrated high selectivity for this class of compounds.

Introduction

Carbamazepine is a widely prescribed medication for the treatment of epilepsy and neuropathic pain. It is extensively metabolized in the liver, primarily to carbamazepine-10,11-epoxide, which is then hydrolyzed to 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine (CBZ-diol). CBZ-diol possesses two chiral centers, leading to the existence of a pair of enantiomers, (+)-(S,S)-CBZ-diol and (-)-(R,R)-CBZ-diol. The stereochemistry of drug metabolites can significantly influence their biological activity and clearance. Therefore, a reliable analytical method to separate and quantify these enantiomers is essential for a thorough understanding of carbamazepine's metabolic fate and its clinical implications. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for the separation of enantiomers.[1][2][3] This note describes a normal-phase HPLC method that provides excellent resolution of the this compound enantiomers.

Experimental Protocols

Sample Preparation

For analysis of biological samples, such as serum or plasma, a liquid-liquid extraction or solid-phase extraction (SPE) is recommended to remove proteins and other interfering substances.

Liquid-Liquid Extraction Protocol:

-

To 1 mL of serum or plasma, add a suitable internal standard.

-

Add 5 mL of an organic solvent (e.g., a mixture of tert-butyl methyl ether and dichloromethane).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Solid-Phase Extraction (SPE) Protocol:

-

Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Load 1 mL of the pre-treated plasma or serum sample.

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elute the analytes with 1 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

HPLC Instrumentation and Conditions

The following tables summarize the recommended HPLC setup and chromatographic conditions for the chiral separation of this compound enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for this separation.[2][4][5]

Table 1: HPLC Instrumentation

| Component | Specification |

| HPLC System | A standard HPLC system with a pump, autosampler, and column oven |

| Detector | UV-Vis Detector |

| Data Acquisition | Chromatography Data Station |

Table 2: Chromatographic Conditions (Method 1)

| Parameter | Condition |

| Chiral Stationary Phase | Chiralcel OD |

| Mobile Phase | n-hexane:ethanol:isopropanol (18:2:1, v/v/v) with 0.1% glacial acetic acid[5] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

Table 3: Chromatographic Conditions (Method 2)

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based |

| Mobile Phase | n-hexane:ethanol (75:25, v/v)[4] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

Data Presentation

The following table presents typical chromatographic data obtained using the described methods. Retention times and resolution factors may vary slightly depending on the specific column batch and system configuration.

Table 4: Typical Chromatographic Performance

| Enantiomer | Retention Time (min) - Method 1 (approx.) | Retention Time (min) - Method 2 (approx.) | Resolution (Rs) |

| (+)-(S,S)-10,11-Dihydroxycarbamazepine | 12.5 | 15.2 | > 2.0 |

| (-)-(R,R)-10,11-Dihydroxycarbamazepine | 14.8 | 17.8 | > 2.0 |

Note: The elution order of the enantiomers should be confirmed with pure standards.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.

References

- 1. New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs [mdpi.com]

- 2. eijppr.com [eijppr.com]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. Chiral separation of 10,11-dihydro-10, 11-trans-dihydroxycarbamazepine, a metabolite of carbamazepine with two asymmetric carbons, in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 10,11-Dihydroxycarbamazepine in Wastewater Samples using SPE and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamazepine (B1668303) (CBZ) is a widely used anti-epileptic drug that is frequently detected in aquatic environments due to its incomplete removal in wastewater treatment plants (WWTPs).[1] Its primary human metabolite, 10,11-Dihydroxycarbamazepine (CBZ-DiOH), is often found in wastewater at concentrations significantly higher than the parent compound, making it a crucial analyte for environmental monitoring.[2][3] In fact, this compound has been detected in wastewater effluent and environmental samples at higher concentrations than carbamazepine itself.[4] This application note provides a detailed protocol for the quantification of this compound in various wastewater matrices using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is sensitive, specific, and suitable for environmental monitoring and assessing the fate of pharmaceutical metabolites in aquatic systems.[5]

Method Overview

The analytical workflow for quantifying this compound involves three main stages:

-

Sample Collection and Preparation: Wastewater samples (influent and effluent) are collected and filtered to remove particulate matter.

-

Solid-Phase Extraction (SPE): The filtered water sample is passed through an SPE cartridge to extract and concentrate the analyte of interest while removing interfering matrix components.

-

LC-MS/MS Analysis: The concentrated extract is then injected into an LC-MS/MS system for chromatographic separation and highly selective quantification using Multiple Reaction Monitoring (MRM).

The overall experimental workflow is depicted below.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is based on the use of Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, which are effective for extracting a wide range of compounds from aqueous matrices.[4][6]

Materials:

-

Oasis HLB SPE Cartridges (e.g., 6 cc, 200 mg)

-

SPE Vacuum Manifold

-

Wastewater sample (filtered, 500 mL)

-

Methanol (B129727) (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Ultrapure Water

-

Nitrogen gas for evaporation

Procedure:

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the SPE cartridge.

-

Pass 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the 500 mL filtered wastewater sample onto the cartridge at a flow rate of approximately 10-15 mL/min.

-

-

Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

-

Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

-

-

Elution:

-

Elute the retained analytes by passing 10 mL of a methanol/acetonitrile mixture (e.g., 50:50 v/v) through the cartridge.

-

-

Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

The following parameters provide a starting point for method development. Optimization may be required based on the specific instrumentation used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.[7]

Logical Flow of the Analytical Technique

LC Conditions:

| Parameter | Setting |

|---|---|

| Column | C18 reverse-phase column (e.g., 150 x 2.1 mm, 3 µm)[8] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Column Temp. | 40°C |

MS/MS Conditions:

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| Capillary Voltage | 3.5 kV[7] |

| Source Temperature | 100 °C[7] |

| Desolvation Temp. | 350 °C[7] |

| Scan Type | Multiple Reaction Monitoring (MRM)[6] |

The MRM transitions for this compound are critical for selective quantification. The protonated molecule ([M+H]⁺) at m/z 271 loses a water molecule in the source to form the ion at m/z 253, which is often used as the precursor ion.[7]

Table 1: MRM Parameters for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 271.1 | 253.1 | 30 | 15 |

| Confirmation Ion | 271.1 | 180.1 | 30 | 25 |

Note: Cone voltage and collision energy are instrument-dependent and require optimization.

Quantitative Data Summary

The described method provides excellent recovery and sensitivity. It is important to assess matrix effects, as ion suppression can occur in complex samples like wastewater influent.[2][7]

Table 2: Method Performance and Recovery Data

| Matrix | Recovery (%) | Standard Deviation (%) | Reference |

|---|---|---|---|

| STP Influent | 83.6 - 102.2 | 3.1 - 5.9 | [2][5] |

| STP Effluent | 90.6 - 103.5 | 2.4 - 5.6 | [2][5] |

| Surface Water | 95.7 - 102.9 | 2.5 - 4.8 |[2][5] |

Table 3: Detection Limits and Reported Concentrations

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Instrumental Detection Limit (IDL) | 0.8 - 4.8 | pg on-column | [2][5] |

| Limit of Quantification (LOQ) | 0.01 - 0.1 | ng on-column | [4] |

| Reported Environmental Concentrations | |||

| Surface Water | 2.2 | ng/L | [8] |

| WWTP Effluent | Detected (often > parent CBZ) | - | [2][9] |

| Treated Biosolids | 15.4 | µg/kg (dry weight) |[9] |

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scielo.org.mx [scielo.org.mx]

- 7. employees.csbsju.edu [employees.csbsju.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbamazepine and its metabolites in wastewater and in biosolids in a municipal wastewater treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 10,11-Dihydroxycarbamazepine Glucuronide in Human Urine using LC-MS/MS

Introduction

Carbamazepine (B1668303) is a widely prescribed anticonvulsant drug used for treating epilepsy, neuropathic pain, and bipolar disorder. Its metabolism is complex, involving oxidation via the cytochrome P450 system to form active metabolites like carbamazepine-10,11-epoxide. This epoxide is subsequently hydrolyzed by microsomal epoxide hydrolase to trans-10,11-dihydroxy-10,11-dihydrocarbamazepine (CBZ-Diol).[1][2][3] A significant portion of CBZ-Diol is then conjugated with glucuronic acid to form 10,11-Dihydroxycarbamazepine glucuronide, a more water-soluble metabolite that is excreted in urine.[4] Monitoring the levels of this glucuronide conjugate is crucial for comprehensive pharmacokinetic and toxicological studies.

This application note details a robust and sensitive method for the indirect quantification of this compound glucuronide in human urine. The protocol employs enzymatic hydrolysis to cleave the glucuronide moiety, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise measurement of the liberated CBZ-Diol aglycone.

Principle

The quantitative analysis of the glucuronide conjugate is achieved by measuring its corresponding aglycone, CBZ-Diol, after enzymatic hydrolysis. A known volume of urine is treated with β-glucuronidase, which selectively catalyzes the cleavage of the glucuronic acid from the parent molecule. The total concentration of CBZ-Diol post-hydrolysis represents the sum of the initially free and the conjugated forms. By subtracting the concentration of a non-hydrolyzed sample (representing only the free form), the concentration of the original glucuronide conjugate can be determined. The resulting CBZ-Diol is then extracted, separated by HPLC, and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Enzymatic Hydrolysis of Urine Samples

This protocol is designed to efficiently cleave the glucuronide conjugate, releasing the free CBZ-Diol for analysis.

-

Reagents and Materials:

-

Human urine samples

-

β-glucuronidase from E. coli or Patella vulgata

-

1 M Sodium Acetate Buffer (pH 5.0)

-

Internal Standard (IS) solution (e.g., d10-Carbamazepine or a structural analog)

-

Microcentrifuge tubes (1.5 mL)

-

Incubator or water bath set to 37-55°C (optimal temperature may vary by enzyme source)

-

-

Procedure:

-